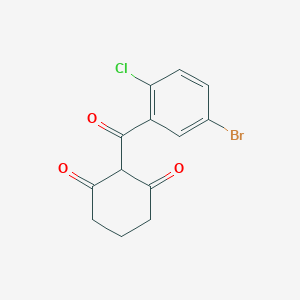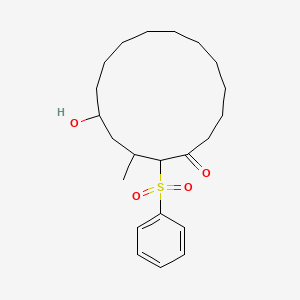
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is a complex organic compound characterized by the presence of a benzenesulfonyl group, a hydroxyl group, and a methyl group attached to a cyclopentadecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one typically involves multiple steps, starting with the preparation of the cyclopentadecanone ring. One common method involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions to introduce the benzenesulfonyl group. The hydroxyl and methyl groups are then introduced through subsequent reactions, often involving selective oxidation and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form sulfonamides or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzenesulfonyl group can produce sulfonamides.
Scientific Research Applications
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of various sulfonyl compounds.
Cyclopentadecanone: The core structure of the compound, which can be modified to introduce different functional groups.
Sulfonamides: Compounds containing the sulfonyl group, known for their antimicrobial properties.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is unique due to the combination of its functional groups and the cyclopentadecanone ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85037-98-5 |
|---|---|
Molecular Formula |
C22H34O4S |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C22H34O4S/c1-18-17-19(23)13-9-6-4-2-3-5-7-12-16-21(24)22(18)27(25,26)20-14-10-8-11-15-20/h8,10-11,14-15,18-19,22-23H,2-7,9,12-13,16-17H2,1H3 |
InChI Key |
RLFGJUMKBVXEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCCCCCCCCCC(=O)C1S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



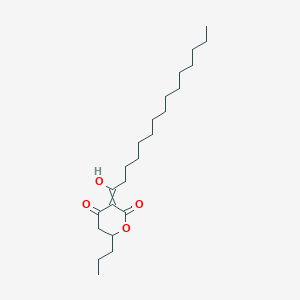
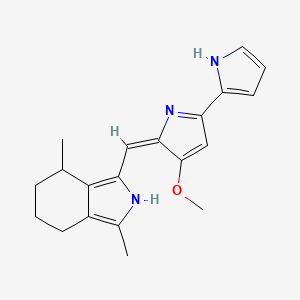
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
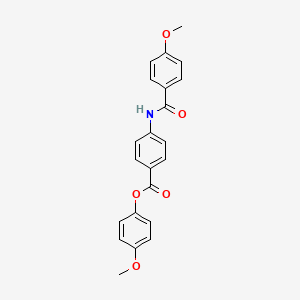

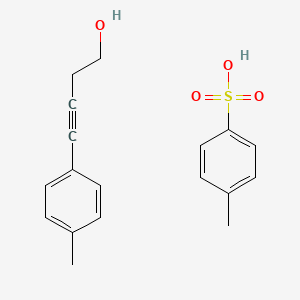


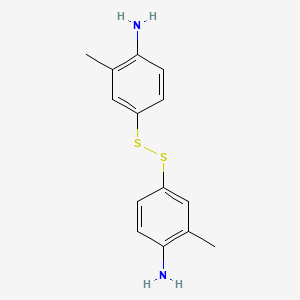
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
